N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
The compound N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzo[d][1,3]dioxole-5-carboxamide features a pyrazolo[3,4-b]pyridine core substituted with a thiophen-2-yl group at position 4, a benzo[d][1,3]dioxole-5-carboxamide moiety at position 3, and a methyl group at position 1. Its synthesis likely follows protocols similar to those described for pyrazolo[3,4-b]pyridin-6-one derivatives, such as reactions in ionic liquids (e.g., [bmim][BF₄]) with aldehydes and ethyl cyanoacetate . Structural confirmation would rely on NMR, IR, and MS data, as seen in related compounds .
Properties
IUPAC Name |
N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S/c1-23-18-16(11(8-15(24)20-18)14-3-2-6-28-14)17(22-23)21-19(25)10-4-5-12-13(7-10)27-9-26-12/h2-7,11H,8-9H2,1H3,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPBOIWVHLTPQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CS3)C(=N1)NC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 449.5 g/mol. Its structure includes a pyrazolo[3,4-b]pyridine core substituted with various functional groups that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 449.5 g/mol |
| CAS Number | 1203050-61-6 |
Synthesis
The synthesis of this compound typically involves multi-step reactions including condensation and cyclization processes. Recent studies have utilized various methodologies to optimize yields and enhance the purity of the final product. For instance, a combinatorial library of tetra- and penta-substituted derivatives has been synthesized using trifluoracetic acid-catalyzed reactions involving 5-aminopyrazoles and α-oxoketene dithioacetals .
Antimicrobial Activity
Research has indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit promising antimicrobial properties. In vitro assays against Mycobacterium tuberculosis (H37Rv strain) demonstrated significant antituberculotic activity for compounds structurally similar to N-(1-methyl-6-oxo...) . The binding affinity to pantothenate synthetase from M. tuberculosis was assessed through molecular docking studies, revealing potential mechanisms of action.
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. Studies have shown that related pyrazolo compounds can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. For example, certain derivatives have demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
Neuroprotective Potential
Preliminary investigations into the neuroprotective effects of this compound suggest it may have applications in treating neurodegenerative diseases. The ability to modulate pathways involved in oxidative stress and inflammation could position it as a candidate for further research in neuropharmacology.
Study 1: Antituberculotic Activity
In a study published in bioRxiv, researchers synthesized various pyrazolo[3,4-b]pyridine derivatives and assessed their activity against M. tuberculosis. The results indicated that specific substitutions at the N(1) position significantly enhanced the compound's efficacy against the bacterium .
Study 2: COX Inhibition
A separate investigation focused on the anti-inflammatory potential of related compounds showed that certain derivatives effectively suppressed COX-2 activity in vitro. The study highlighted the structure–activity relationship (SAR), emphasizing how modifications to the pyrazolo framework could lead to improved pharmacological profiles .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related heterocyclic systems from the literature:
Key Observations:
- Core Diversity : The target compound’s pyrazolo[3,4-b]pyridine core differs from the imidazopyridine and pyrrolothiazolopyrimidine systems, which may influence electronic properties and binding interactions.
- The benzo[d][1,3]dioxole-5-carboxamide group is unique compared to nitrophenyl or tosyl substituents in other compounds.
- Synthetic Efficiency : Yields for related compounds vary significantly (e.g., 51% for tetrahydroimidazopyridine vs. unreported yields for the target). Ionic liquid-mediated synthesis may offer advantages in recyclability or reaction speed.
Spectroscopic and Physicochemical Comparisons
- NMR Data: All compounds rely on ¹H/¹³C NMR for structural confirmation. For example, the dihydropyranone derivative shows distinct carbonyl carbon shifts (~170 ppm), while the tetrahydroimidazopyridine exhibits nitrophenyl aromatic signals near δ 8.2 ppm. The target compound’s benzo[d][1,3]dioxole group would likely show resonances around δ 6.0–6.5 ppm .
- Melting Points: The tetrahydroimidazopyridine has a high melting point (243–245°C), suggesting strong crystalline packing, whereas dihydropyranones melt at lower temperatures (159–152°C), possibly due to reduced symmetry.
- Mass Spectrometry : HRMS data for tetrahydroimidazopyridine confirms molecular formula accuracy (C₃₄H₂₈N₄O₆S), a critical step for validating the target compound’s structure.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
